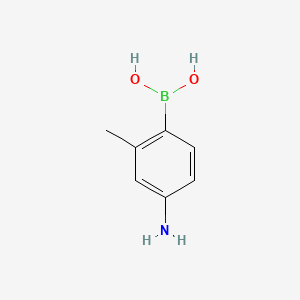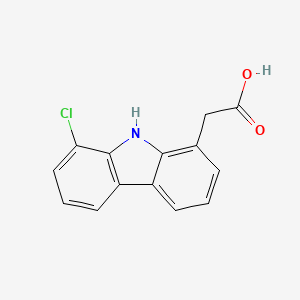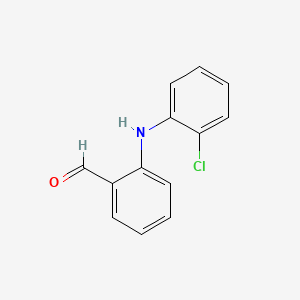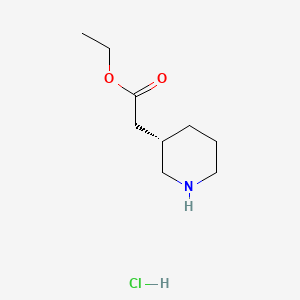
(4-アミノ-2-メチルフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Amino-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H10BNO2 . It has an average mass of 150.971 Da and a monoisotopic mass of 151.080460 Da .
Molecular Structure Analysis
The molecular structure of “(4-Amino-2-methylphenyl)boronic acid” consists of a benzene ring with an amino group (NH2) and a methyl group (CH3) attached to it. Additionally, a boronic acid group (B(OH)2) is also attached to the benzene ring .
Physical and Chemical Properties Analysis
“(4-Amino-2-methylphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 361.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 172.3±30.7 °C .
科学的研究の応用
鈴木・宮浦カップリング
(4-アミノ-2-メチルフェニル)ボロン酸: は、有機化学における炭素-炭素結合形成のための重要な方法である鈴木・宮浦クロスカップリング反応における貴重な試薬です . この反応は、医薬品、農薬、有機材料を含む複雑な有機化合物の合成に広く使用されています。ボロン酸は求核剤としての役割を果たし、パラジウム触媒の存在下で求電子性ハロゲン化物と結合します。
センシングアプリケーション
(4-アミノ-2-メチルフェニル)ボロン酸を含むボロン酸は、ジオールやその他のルイス塩基と可逆的な共有結合錯体を形成する能力で知られています . この特性は、糖尿病の管理において重要な炭水化物や、ドーパミンなどの神経伝達物質を含むカテコールアミンなどの他の生体分子のセンサ開発において活用されています。
生物学的ラベリングとタンパク質修飾
この化合物のジオールとの反応性は、生物学的ラベリングやタンパク質修飾にも使用できます . タンパク質や細胞にプローブやその他の分子を付着させるために使用でき、生物学的プロセスや疾患状態を研究するためのツールを提供します。
治療法の開発
(4-アミノ-2-メチルフェニル)ボロン酸: は、治療薬の開発に使用できます . さまざまな生物分子と相互作用する能力により、体内の特定のタンパク質や酵素を標的とする薬物の設計候補となっています。
分離技術
分離技術では、ボロン酸を使用して、複雑な混合物から特定の分子を選択的に結合および分離することができます . このアプリケーションは、タンパク質や核酸など、生物学的に由来する製品の精製において特に役立ちます。
グリコシル化分子の電気泳動
ジオールとの相互作用により、(4-アミノ-2-メチルフェニル)ボロン酸は、グリコシル化分子の電気泳動に使用できます . この技術は、糖尿病を含むさまざまな疾患の理解と治療に影響を与える、グリコシル化タンパク質やその他の生体分子の分析に重要です。
ポリマーおよびマイクロパーティクルの構築
ボロン酸は、分析方法のためのポリマーやマイクロパーティクルの構築においても構成要素として使用されます . これらの材料は、特定の分析物の存在に応答するように設計でき、さまざまな検出および診断アプリケーションに役立ちます。
制御放出システム
最後に、(4-アミノ-2-メチルフェニル)ボロン酸は、インスリンなどの薬物の制御放出に使用されるポリマーに組み込むことができます . ボロン酸部分は、グルコースレベルの変化に応答し、体のニーズに応じてインスリンを調節して送達するためのメカニズムを提供します。
制御放出システム
最後に、(4-アミノ-2-メチルフェニル)ボロン酸は、インスリンなどの薬物の制御放出に使用されるポリマーに組み込むことができます . ボロン酸部分は、グルコースレベルの変化に応答し、体のニーズに応じてインスリンを調節して
作用機序
Target of Action
The primary target of (4-Amino-2-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (4-Amino-2-methylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (4-Amino-2-methylphenyl)boronic acid plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s worth noting that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of (4-Amino-2-methylphenyl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition of palladium to an electrophilic organic group and the subsequent transmetalation of a nucleophilic organic group from boron to palladium .
Action Environment
The action of (4-Amino-2-methylphenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group tolerant conditions . Additionally, the organoboron reagents used in this reaction, including (4-Amino-2-methylphenyl)boronic acid, are relatively stable, readily prepared, and generally environmentally benign . These characteristics suggest that the action, efficacy, and stability of (4-Amino-2-methylphenyl)boronic acid are likely to be robust across a range of environmental conditions.
生化学分析
Biochemical Properties
(4-Amino-2-methylphenyl)boronic acid plays a significant role in biochemical reactions. It is known to participate in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as (4-Amino-2-methylphenyl)boronic acid, with a halide or pseudo-halide using a palladium catalyst .
Molecular Mechanism
The molecular mechanism of (4-Amino-2-methylphenyl)boronic acid primarily involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, making them valuable building blocks in organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in various transformations, including oxidations, aminations, halogenations, and C–C bond formations .
特性
IUPAC Name |
(4-amino-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXJLIIIZSXCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)




![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)

